molecular formula C9H11NO2 B1317107 Methyl 3-aminophenylacetate CAS No. 52913-11-8

Methyl 3-aminophenylacetate

Cat. No. B1317107
CAS RN: 52913-11-8
M. Wt: 165.19 g/mol
InChI Key: BVKGNQRDVFGNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Safety Information : It is classified as a Warning substance with hazard statements H315, H319, and H335. Precautionary statements include P271, P261, and P280 .

Molecular Structure Analysis

The molecular structure of Methyl 3-aminophenylacetate consists of a methyl group attached to the phenyl ring via an acetate linkage. The hydrochloride salt forms a crystalline solid. The compound’s structure plays a crucial role in its properties and reactivity .


Chemical Reactions Analysis

While specific reactions involving Methyl 3-aminophenylacetate are not explicitly documented in the sources, we can infer that it may participate in various organic transformations typical of compounds containing an amine and an ester functional group. Further experimental investigations would be necessary to elucidate its reactivity and potential applications.


Physical And Chemical Properties Analysis

  • Toxicity Information : Limited data is available regarding toxicity. As with any chemical, caution should be exercised during handling and use .

Scientific Research Applications

1. Enzymatic Synthesis in Pharmaceutical Applications Methyl 3-aminophenylacetate is utilized in enzymatic processes for pharmaceutical synthesis. For instance, an alpha-amino acid ester hydrolase from Acetobacter turbidans catalyzes the synthesis of cephalexin, a cephalosporin antibiotic, using methyl 3-aminophenylacetate and 7-amino-3-deacetoxycephalosporanic acid (Takahashi, Yamazaki, & Kato, 1974). This enzyme demonstrates substrate specificity for various amino acid esters, including methyl 3-aminophenylacetate, in both hydrolysis and synthetic activities.

2. Chemical Analysis and Spectroscopy Methyl 3-aminophenylacetate has been studied in the field of spectroscopy. A vibrational spectroscopy study based on Density Functional Theory (DFT) involved investigating the group vibrations of 3-aminophenylacetic acid, which is structurally similar to methyl 3-aminophenylacetate. This study examined various conformers of the molecule and their potential dimer structures, contributing to the understanding of the compound's vibrational properties and its intermolecular interactions (Akkaya, Balci, Goren, & Akyuz, 2015).

3. Metabolic Studies in Animals Methyl 3-aminophenylacetate and related compounds have been used in metabolic studies in animals. For example, a study on the metabolism of 3,4-dihydroxyphenylacetic acid in fish highlighted the methylation reactions of similar compounds in these organisms. This research provided insights into the metabolic pathways and transformations of such compounds in aquatic species (Scheline, 1962).

4. Antiviral Research In the field of antiviral research, methyl 3-aminophenylacetate has been evaluated for its inhibitory activity against enterovirus 71 (EV71) infection. A study found that the compound could inhibit EV71 replication in rhabdomyosarcoma cells, suggesting its potential as a novel compound for antiviral therapies (Zhang, Zhao, & Yang, 2012).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

Given the potential correlation between RNA methylation and the tumor immune microenvironment of pancreatic cancer, it may be promising to analyze and investigate biological targets and therapeutic methods for immunotherapy of pancreatic cancer through RNA methylation .

properties

IUPAC Name

methyl 2-(3-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKGNQRDVFGNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516592
Record name Methyl (3-aminophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminophenylacetate

CAS RN

52913-11-8
Record name Methyl (3-aminophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-aminophenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Aminophenylacetic acid (15.5 g, 0.10 mol) was suspended in methanol (150 mL) and cooled to 0° C. Thionyl chloride (11.2 mL, 0.15 mol) was added dropwise while stirring. A clear orange solution was obtained, which was stirred for 4 hours, then evaporated. The solid residue was partitioned between ethyl acetate (150 mL) and saturated sodium bicarbonate (150 mL) and the organic phase washed with saturated sodium bicarbonate (100 mL), and brine and dried (Na2SO4) to afford methyl 3-aminophenylacetate as a brown oil. (14.1 g, 83%). 1H NMR (CDCl3) δ 7.12 (1H, dd), 6.7-6.6 (3H, m), 3.71 (3H, s), 3.55 (2H, s).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Methanol (20 mL) was cooled to −10 degrees under an atmosphere of argon. To the solvent was added dropwise thionyl chloride (4.31 mL) and a solution of 3-aminophenylacetic acid (3.00 g) in methanol (25 mL) and the mixture was stirred at −10˜0 degrees for 1 hour. To the reaction mixture was added saturated aqueous solution of sodium bicarbonate and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over sodium sulfate, and then concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:1) to give the title compound (3.90 g) having the following physical data.
Quantity
4.31 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a solution of 3-aminophenylacetic acid (3 g, 19.85 mmol) in methanol (50 mL) at room temperature was added HCl conc. (37%, 7.5 mL). The mixture was stirred 6 h at room temperature then treated with a saturated aqueous solution of NaHCO3. The solvent was removed under reduced pressure then the aqueous phase was extracted several times with CH2Cl2. The combined organic extracts were dried over (MgSO4) and evaporated. The crude mixture was purified by flash chromatography using hexane/AcOEt (1:1) yielding 1 as a yellow oil (3.06 g, 79%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-aminophenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 3-aminophenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 3-aminophenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 3-aminophenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 3-aminophenylacetate
Reactant of Route 6
Methyl 3-aminophenylacetate

Citations

For This Compound
3
Citations
CLM Goodyer, EC Chinje, M Jaffar, IJ Stratford… - Bioorganic & medicinal …, 2003 - Elsevier
Inhibition of the isoforms of nitric oxide synthase (NOS) has important applications in therapy of several diseases, including cancer. Using 1400W [N-(3-aminomethylbenzyl)acetamidine]…
Number of citations: 62 www.sciencedirect.com
CLM Goodyer - 2003 - search.proquest.com
This thesis describes the synthesis and evaluation of compounds designed as isoform-selective nitric oxide synthase inhibitors, carrying a 4, 5-dihydrothiazole or a thiourea. Structural …
Number of citations: 2 search.proquest.com
D Gao, S Tang, Y Cen, L Yuan, X Lan… - Journal of Medicinal …, 2023 - ACS Publications
… The title compound was prepared from A1 and methyl 3-aminophenylacetate following the general procedure for the synthesis of compound B4. White solid, yield 78%. H NMR (600 …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.